

# Kinase selectivity profile of Zharp2-1 compared to other inhibitors

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## Compound of Interest

Compound Name: Zharp2-1

Cat. No.: B12371002

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## Zharp2-1: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **Zharp2-1**, a novel and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), with other notable kinase inhibitors. The data presented is intended to offer an objective overview to aid in research and drug development decisions.

### Introduction to Zharp2-1

**Zharp2-1** has been identified as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its high affinity for RIPK2, a key mediator in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway. Mechanistically, **Zharp2-1** effectively blocks NOD-mediated activation of MAPK and NF- $\kappa$ B signaling pathways.<sup>[1]</sup> Notably, it demonstrates significantly superior solubility compared to the non-prodrug form of GSK2983559, another advanced RIPK2 inhibitor.<sup>[1]</sup>

### Kinase Selectivity Profile Comparison

The following table summarizes the kinase selectivity of **Zharp2-1** in comparison to other well-characterized kinase inhibitors. The data is presented as the percentage of inhibition at a

concentration of 1  $\mu$ M against a panel of 468 kinases. A lower percentage indicates stronger inhibition.

| Kinase Target | Zharp2-1 (%<br>Inhibition @<br>1μM) | GSK2983559<br>(active form)<br>(% Inhibition<br>@ 1μM) | WEHI-345 (%<br>Inhibition @<br>1μM) | Ponatinib (%<br>Inhibition @<br>1μM) |
|---------------|-------------------------------------|--------------------------------------------------------|-------------------------------------|--------------------------------------|
| RIPK2         | <10                                 | <25                                                    | <20                                 | <5                                   |
| ABL1          | >90                                 | >90                                                    | >90                                 | <10                                  |
| ALK           | >90                                 | >90                                                    | >90                                 | >80                                  |
| AURKA         | >90                                 | >90                                                    | >90                                 | <30                                  |
| AURKB         | >90                                 | >90                                                    | >90                                 | <20                                  |
| BTK           | >90                                 | >90                                                    | >90                                 | >70                                  |
| EGFR          | >90                                 | >90                                                    | >90                                 | >80                                  |
| FLT3          | >90                                 | >90                                                    | >90                                 | <10                                  |
| JAK2          | >90                                 | >90                                                    | >90                                 | >60                                  |
| KIT           | >90                                 | >90                                                    | >90                                 | <10                                  |
| LCK           | >90                                 | >90                                                    | >90                                 | <20                                  |
| LYN           | >90                                 | >90                                                    | >90                                 | <20                                  |
| MEK1 (MAP2K1) | >90                                 | >90                                                    | >90                                 | >90                                  |
| MET           | >90                                 | >90                                                    | >90                                 | >80                                  |
| p38α (MAPK14) | >90                                 | >90                                                    | >80                                 | >70                                  |
| PDGFRα        | >90                                 | >90                                                    | >90                                 | <10                                  |
| PIK3CA        | >90                                 | >90                                                    | >90                                 | >90                                  |
| RET           | >90                                 | >90                                                    | >90                                 | <10                                  |
| SRC           | >90                                 | >90                                                    | >90                                 | <10                                  |
| VEGFR2 (KDR)  | >90                                 | >90                                                    | >90                                 | <10                                  |

Note: Data for comparator compounds is compiled from publicly available KINOMEScan results and may have been generated under slightly different experimental conditions.

## Experimental Protocols

The kinase selectivity data presented in this guide was generated using the KINOMEScan™ platform, a widely adopted competition binding assay.

### KINOMEScan™ Assay Protocol

**Principle:** The KINOMEScan™ assay is an active site-directed competition binding assay that quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is ATP-independent, which allows for the determination of true thermodynamic binding affinities.

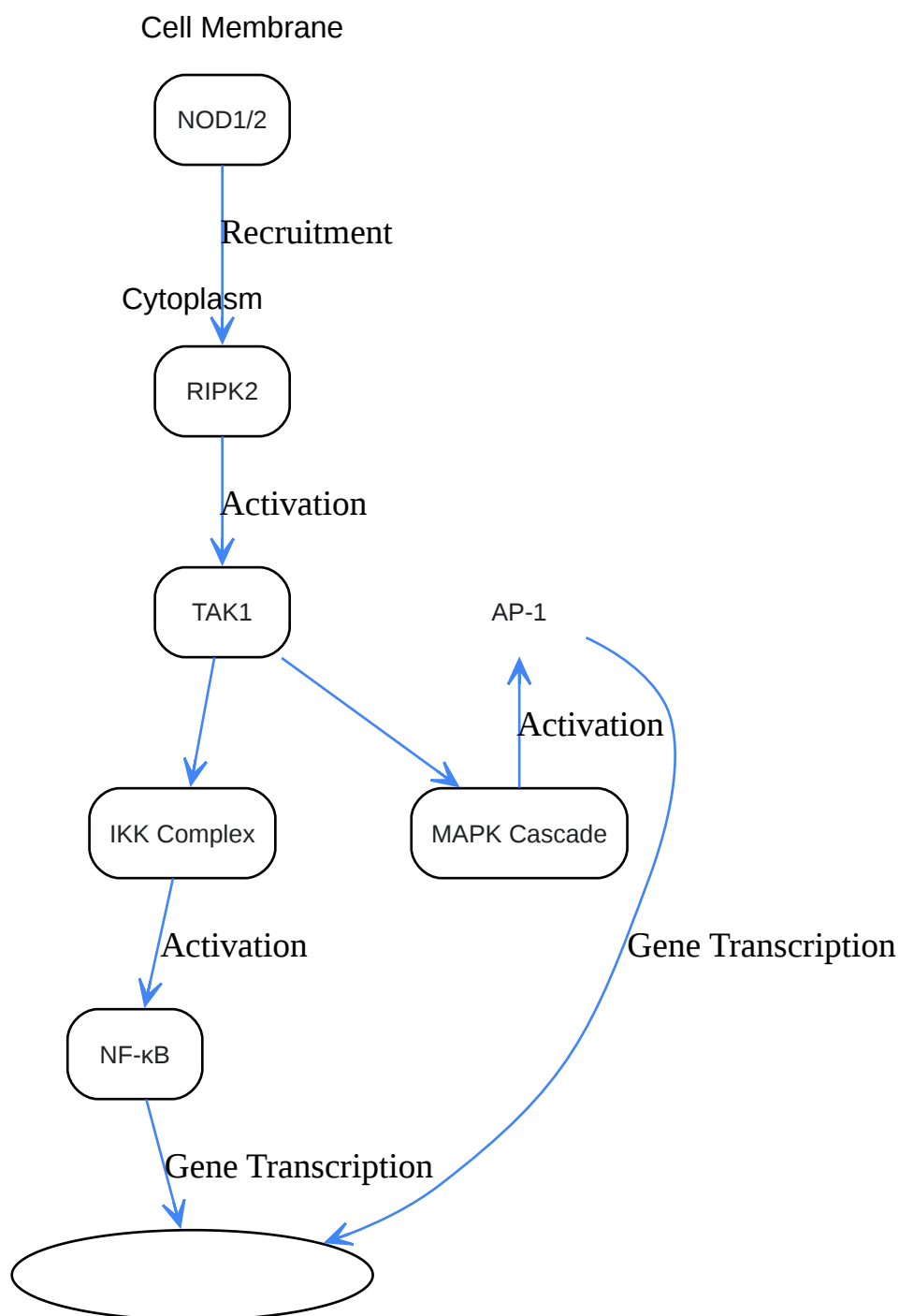
**Procedure:**

- **Preparation of Reagents:** A proprietary DNA-tagged kinase, an immobilized ligand, and the test compound (**Zharp2-1** or comparator) are prepared in an assay buffer.
- **Binding Reaction:** The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
- **Separation:** The immobilized ligand, along with any bound kinase, is captured on a solid support and washed to remove unbound components.
- **Quantification:** The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
- **Data Analysis:** The results are expressed as a percentage of the control (vehicle-treated) signal. A lower percentage of control indicates a stronger binding affinity of the test compound to the kinase.

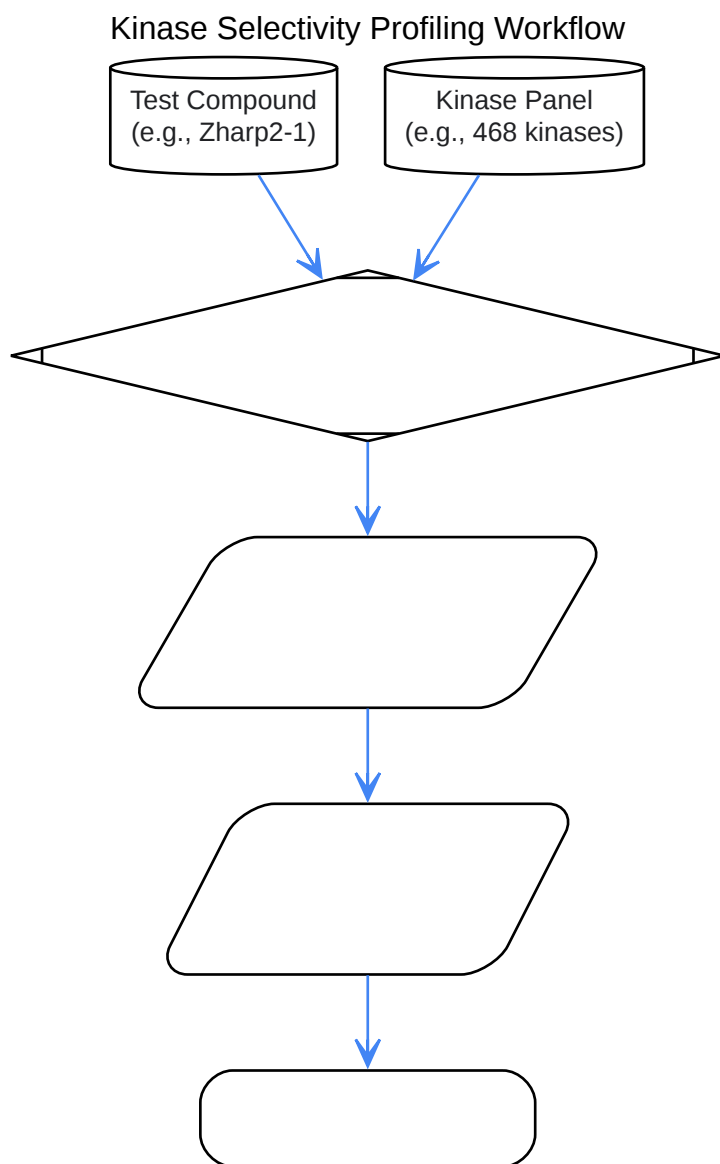
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD-mediated RIPK2 signaling pathway and the general experimental workflow for kinase selectivity profiling.

## NOD-Mediated RIPK2 Signaling Pathway

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Caption: NOD-mediated RIPK2 signaling pathway leading to inflammatory cytokine production.



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Caption: General workflow for determining the kinase selectivity profile of a compound.

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## References

- 1. Zharp2-1, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
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